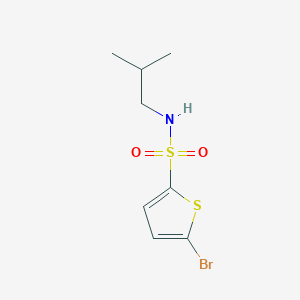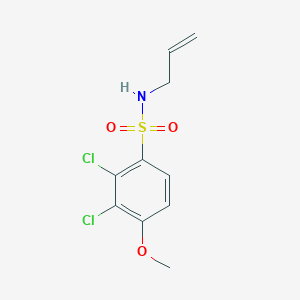![molecular formula C20H24N2O2 B297106 N-[2-(butanoylamino)phenyl]-2-phenylbutanamide](/img/structure/B297106.png)
N-[2-(butanoylamino)phenyl]-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(butanoylamino)phenyl]-2-phenylbutanamide, also known as NBMPR or Nitrobenzylthioinosine, is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the transport of nucleosides and nucleoside analogs across the cell membrane. The inhibition of hENT1 by NBMPR has important implications for cancer research, as it can enhance the efficacy of nucleoside analogs used in chemotherapy.
Mécanisme D'action
N-[2-(butanoylamino)phenyl]-2-phenylbutanamide acts as a competitive inhibitor of hENT1, binding to the transporter protein and preventing the transport of nucleosides and nucleoside analogs across the cell membrane. This inhibition can increase the intracellular concentration of nucleoside analogs, which can enhance their cytotoxicity and improve their efficacy in chemotherapy.
Biochemical and Physiological Effects:
The inhibition of hENT1 by N-[2-(butanoylamino)phenyl]-2-phenylbutanamide can have a range of biochemical and physiological effects. It can increase the intracellular concentration of nucleoside analogs, which can enhance their cytotoxicity and improve their efficacy in chemotherapy. This inhibition can also affect the uptake of other nucleosides and nucleoside analogs, which can have implications for the treatment of viral infections and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(butanoylamino)phenyl]-2-phenylbutanamide in lab experiments is its potency as an inhibitor of hENT1. This can enhance the efficacy of nucleoside analogs used in chemotherapy and improve the accuracy of studies of nucleoside transport mechanisms. However, N-[2-(butanoylamino)phenyl]-2-phenylbutanamide has limitations in its specificity, as it can also inhibit other nucleoside transporters and affect the uptake of other nucleosides and nucleoside analogs.
Orientations Futures
There are several future directions for research involving N-[2-(butanoylamino)phenyl]-2-phenylbutanamide. One area of interest is the development of more specific inhibitors of hENT1, which can enhance the efficacy of nucleoside analogs without affecting other nucleoside transporters. Another area of interest is the study of the role of hENT1 in cancer progression and the development of novel therapies targeting this transporter. Additionally, the use of N-[2-(butanoylamino)phenyl]-2-phenylbutanamide in the treatment of viral infections and other diseases is an area of ongoing research.
Méthodes De Synthèse
N-[2-(butanoylamino)phenyl]-2-phenylbutanamide can be synthesized through a multistep process involving the reaction of 2-phenylbutyric acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzophenone to form the amide. The amide is then treated with nitrobenzylthiol to yield N-[2-(butanoylamino)phenyl]-2-phenylbutanamide.
Applications De Recherche Scientifique
N-[2-(butanoylamino)phenyl]-2-phenylbutanamide has a wide range of applications in scientific research, particularly in the field of cancer research. It is used to enhance the efficacy of nucleoside analogs used in chemotherapy by inhibiting hENT1, which can increase the intracellular concentration of the analogs and improve their cytotoxicity. N-[2-(butanoylamino)phenyl]-2-phenylbutanamide has also been used in studies of nucleoside transport mechanisms and in the development of novel nucleoside analogs.
Propriétés
Formule moléculaire |
C20H24N2O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-[2-(butanoylamino)phenyl]-2-phenylbutanamide |
InChI |
InChI=1S/C20H24N2O2/c1-3-10-19(23)21-17-13-8-9-14-18(17)22-20(24)16(4-2)15-11-6-5-7-12-15/h5-9,11-14,16H,3-4,10H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
FZQGFDXXGOSRBL-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)C(CC)C2=CC=CC=C2 |
SMILES canonique |
CCCC(=O)NC1=CC=CC=C1NC(=O)C(CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methylbenzyl)sulfanyl]acetamide](/img/structure/B297023.png)
![2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297024.png)
![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297026.png)
![N-[4-(acetylamino)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B297028.png)


![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B297036.png)
![N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B297040.png)
![N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B297041.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297042.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297043.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297045.png)